molecular formula C8H6Cl3NO3 B8678689 2,2,2-Trichloro-1-(3-nitrophenyl)ethanol CAS No. 54619-63-5

2,2,2-Trichloro-1-(3-nitrophenyl)ethanol

Cat. No. B8678689
CAS RN: 54619-63-5
M. Wt: 270.5 g/mol
InChI Key: QTPMEWPNYWDGID-UHFFFAOYSA-N
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Patent
US04603227

Procedure details

To a solution of 3-nitrobenzaldehyde (80 g, 0.53 mol) and chloroform (95 ml, 1.17 mol) in 320 ml of N-methylpyrrolidinone cooled to -10° C. under nitrogen was added dropwise a solution of potassium hydroxide (24 g, 0.43 mol) in 80 ml of methanol over a 40 minute period. The deep purple reaction mixture was aged for 4 hours at -5° C. before quenching into 640 ml of lN HCl and 500 ml of methylene chloride cooled to 0° C. The quench mixture was stirred and cooled for an additional 0.5 hour and then brought to ambient temperature. The methylene chloride layer was separated and washed twice with 720 ml of water, 720 ml of 10% sodium bisulfite, and again with 720 ml of water. After treatment with 9.0 g of Darco G-60 charcoal for 1 hour and filtration through Super-Cel, the organic layer was washed with 450 ml of aqueous 5% sodium bicarbonate solution and then 720 ml of water, with 65 ml of saturated salt solution added. The resulting methylene chloride solution contained 140.2 g (98.4% yield) of TMBA.
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
95 mL
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Yield
98.4%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:9]=[CH:10][CH:11]=1)[CH:7]=[O:8])([O-:3])=[O:2].[CH:12]([Cl:15])([Cl:14])[Cl:13].[OH-].[K+]>CN1CCCC1=O.CO>[Cl:13][C:12]([CH:7]([OH:8])[C:6]1[CH:9]=[CH:10][CH:11]=[C:4]([N+:1]([O-:3])=[O:2])[CH:5]=1)([Cl:15])[Cl:14] |f:2.3|

Inputs

Step One
Name
Quantity
80 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=O)C=CC1
Name
Quantity
95 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
320 mL
Type
solvent
Smiles
CN1C(CCC1)=O
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
80 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The quench mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
before quenching into 640 ml of lN HCl and 500 ml of methylene chloride
TEMPERATURE
Type
TEMPERATURE
Details
cooled for an additional 0.5 hour
Duration
0.5 h
CUSTOM
Type
CUSTOM
Details
brought to ambient temperature
CUSTOM
Type
CUSTOM
Details
The methylene chloride layer was separated
WASH
Type
WASH
Details
washed twice with 720 ml of water, 720 ml of 10% sodium bisulfite
WAIT
Type
WAIT
Details
After treatment with 9.0 g of Darco G-60 charcoal for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtration through Super-Cel
WASH
Type
WASH
Details
the organic layer was washed with 450 ml of aqueous 5% sodium bicarbonate solution
ADDITION
Type
ADDITION
Details
720 ml of water, with 65 ml of saturated salt solution added

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
ClC(Cl)(Cl)C(C1=CC(=CC=C1)[N+](=O)[O-])O
Measurements
Type Value Analysis
AMOUNT: MASS 140.2 g
YIELD: PERCENTYIELD 98.4%
YIELD: CALCULATEDPERCENTYIELD 97.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.